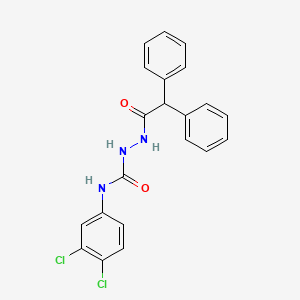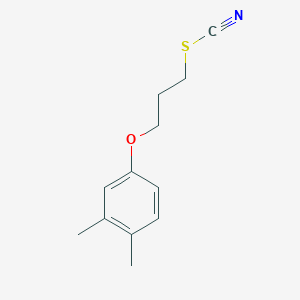
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as coumarin-derivative, is a chemical compound with potential applications in scientific research. This compound has gained interest due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. This compound can also scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound can also inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can protect cells from oxidative damage and improve the antioxidant defense system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments include its potential biological activities, easy synthesis method, and low toxicity. However, the limitations include its poor solubility in water, instability under acidic conditions, and potential side effects on normal cells.
Direcciones Futuras
There are several future directions for the research of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to modify its chemical structure to improve its solubility, stability, and bioavailability. Additionally, the use of this compound as a probe for studying biological processes such as enzyme activity and cellular signaling pathways can be explored.
Conclusion:
In conclusion, this compound is a 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylateivative with potential applications in scientific research. Its unique chemical structure and potential biological activities make it an interesting compound for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate can be achieved by various methods. One of the most common methods is the Knoevenagel condensation reaction between 7-hydroxycoumarin and 2-thiophenecarboxaldehyde in the presence of a base such as piperidine. The resulting product is then treated with butyl acetoacetate and a catalytic amount of piperidine to obtain the final product.
Aplicaciones Científicas De Investigación
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has potential applications in various scientific research fields. It has been reported to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This compound can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Propiedades
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-4-6-13-11-17(20)23-18-12(2)15(9-8-14(13)18)22-19(21)16-7-5-10-24-16/h5,7-11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGBAAUYCWZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)


![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5000522.png)